![molecular formula C8H6N2O2S B11772151 5-Methyl-6-nitrobenzo[d]thiazole](/img/structure/B11772151.png)
5-Methyl-6-nitrobenzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6-nitrobenzo[d]thiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds The structure of this compound consists of a benzene ring fused with a thiazole ring, with a methyl group at the 5th position and a nitro group at the 6th position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-nitrobenzo[d]thiazole typically involves the reaction of appropriate substituted benzaldehydes with thioamides under acidic conditions. One common method is the condensation of 5-methyl-2-aminobenzenethiol with 6-nitrobenzaldehyde in the presence of glacial acetic acid. The reaction is carried out in ethanol as a solvent, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and alternative solvents may be explored to improve the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions: 5-Methyl-6-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the nitro group.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nitrating agents.
Condensation: Aldehydes, ketones, glacial acetic acid.
Major Products Formed:
Reduction: 5-Methyl-6-aminobenzo[d]thiazole.
Substitution: Various halogenated or nitrated derivatives.
Condensation: Schiff bases and other condensation products.
科学的研究の応用
5-Methyl-6-nitrobenzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Material Science: The compound is used in the synthesis of dyes, pigments, and photochemical materials. Its unique structure allows for the development of materials with specific optical and electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the production of rubber vulcanization accelerators and other industrial chemicals.
作用機序
The mechanism of action of 5-Methyl-6-nitrobenzo[d]thiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing cell death. In material science, the compound’s unique electronic structure allows it to participate in photochemical reactions, making it useful in the development of light-sensitive materials.
類似化合物との比較
5-Methyl-2-aminobenzo[d]thiazole: Similar structure but with an amino group instead of a nitro group.
6-Nitrobenzo[d]thiazole: Lacks the methyl group at the 5th position.
5-Methylbenzo[d]thiazole: Lacks the nitro group at the 6th position.
Uniqueness: 5-Methyl-6-nitrobenzo[d]thiazole is unique due to the presence of both the methyl and nitro groups, which confer specific chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C8H6N2O2S |
|---|---|
分子量 |
194.21 g/mol |
IUPAC名 |
5-methyl-6-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C8H6N2O2S/c1-5-2-6-8(13-4-9-6)3-7(5)10(11)12/h2-4H,1H3 |
InChIキー |
FQRUUALTBAQUOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])SC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


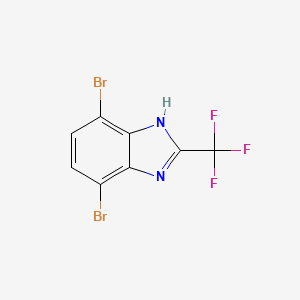
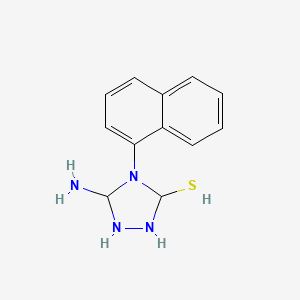
![12H-Indolo[2,3-a]quinolizin-5-ium](/img/structure/B11772088.png)
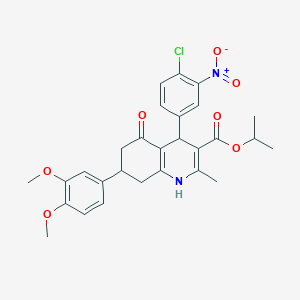
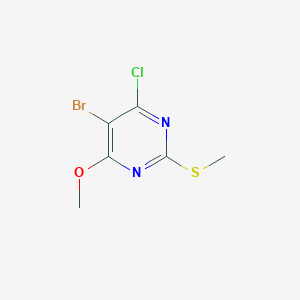
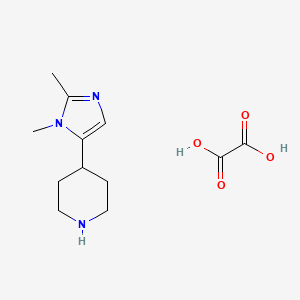
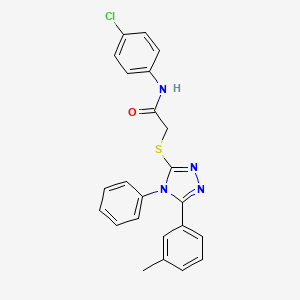
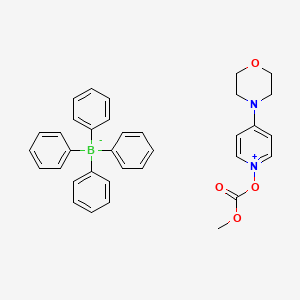
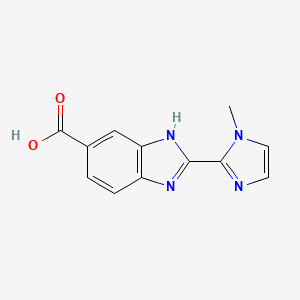
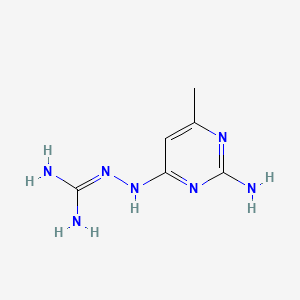
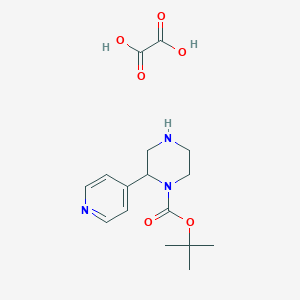
![3-Amino-4-(3,4-dimethoxyphenyl)-N-(3,5-dimethylphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772131.png)
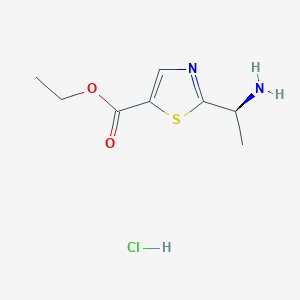
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B11772147.png)
